Cas no 690961-65-0 (3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole)

3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole structure
690961-65-0 structure
Product Name:3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole
CAS No:690961-65-0
MF:C19H15N3O2S2
MW:381.471301317215
CID:5419809
Update Time:2025-07-18

3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole
    • 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole
    • Inchi: 1S/C19H15N3O2S2/c1-2-4-14(5-3-1)15-12-26-19-21-20-18(22(15)19)25-11-13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10,12H,8-9,11H2
    • InChI Key: OTZDFDJHVMDPTA-UHFFFAOYSA-N
    • SMILES: N1=C(SCC2=CC=C3OCCOC3=C2)N2C(C3=CC=CC=C3)=CSC2=N1

Computed Properties

  • Exact Mass: 381.061
  • Monoisotopic Mass: 381.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole Pricemore >>

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Additional information on 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole

Comprehensive Analysis of 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole (CAS No. 690961-65-0)

In the realm of heterocyclic chemistry, 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole (CAS No. 690961-65-0) stands out as a compound of significant interest due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms in research circles, combines a 1,4-benzodioxin moiety with a triazolothiazole core, creating a hybrid structure that has piqued the curiosity of medicinal chemists and material scientists alike.

The molecular architecture of 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole incorporates multiple pharmacophores, making it a subject of study in drug discovery programs. Researchers are particularly interested in how the benzodioxin group influences the electronic properties of the triazolothiazole system, which could lead to novel bioactive properties. Recent computational chemistry studies have suggested that this compound might exhibit interesting binding affinities to certain biological targets, though extensive laboratory validation is still required.

From a synthetic chemistry perspective, the preparation of CAS 690961-65-0 involves multi-step organic transformations that highlight modern synthetic methodologies. The key steps typically include the construction of the 1,2,4-triazolo[3,4-b][1,3]thiazole scaffold followed by strategic functionalization with the 2,3-dihydro-1,4-benzodioxin-6-yl group. These synthetic routes often employ green chemistry principles, reflecting the current industry focus on sustainable synthesis practices that minimize environmental impact.

In material science applications, derivatives of 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole have shown promise in organic electronic devices. The extended π-conjugation system resulting from the fusion of aromatic rings contributes to interesting charge transport properties. This has led to investigations into its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics, areas that are currently receiving substantial research funding worldwide.

The physicochemical properties of 690961-65-0 make it particularly suitable for certain formulation strategies in pharmaceutical development. Its moderate lipophilicity, as predicted by computational models, suggests good membrane permeability while maintaining sufficient aqueous solubility - a balance that is highly sought after in modern drug design. These characteristics align well with current trends in the development of orally bioavailable small molecule therapeutics.

Analytical characterization of 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole typically employs advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. The compound's distinct spectral signatures, particularly in the aromatic region, provide valuable structural confirmation and purity assessment. These analytical approaches are crucial for quality control in both research and potential industrial-scale production.

Recent patent literature reveals growing interest in triazolothiazole-containing compounds like 690961-65-0, with several applications filed in the past five years. While specific therapeutic indications remain proprietary in many cases, the structural motifs present in this compound appear in claims related to various biological activities. This patent activity underscores the commercial potential of this chemical class in the pharmaceutical industry.

From a safety perspective, preliminary toxicological assessments of structurally related compounds suggest that proper handling procedures should be followed when working with 3-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfanyl}-5-phenyl-1,2,4triazolo3,4-b1,3thiazole. While not classified as hazardous under standard regulations, appropriate laboratory precautions are recommended, consistent with general chemical safety protocols. These considerations are particularly important given the increasing regulatory focus on occupational health in chemical research and manufacturing.

The future research directions for CAS 690961-65-0 may include detailed structure-activity relationship (SAR) studies to optimize its potential biological effects. Additionally, exploration of its solid-state properties could yield valuable information for crystal engineering applications. As the scientific community continues to investigate complex heterocyclic systems, compounds like this will likely remain at the forefront of interdisciplinary research bridging chemistry, biology, and materials science.

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